4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole
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Overview
Description
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole is a complex organic compound characterized by the presence of bromine, nitrophenyl, and trifluoromethyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as CF3I or CF3Br in the presence of radical initiators.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid or hydrogenation over palladium.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of 4-Amino-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially increasing its efficacy as a drug candidate .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(4-nitrophenyl)-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-Bromo-1-(4-aminophenyl)-3-(trifluoromethyl)-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
4-Chloro-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The presence of the trifluoromethyl group in 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds. Additionally, the combination of bromine and nitrophenyl groups provides specific reactivity patterns that can be exploited in various chemical transformations .
Properties
IUPAC Name |
4-bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N3O2/c11-8-5-16(15-9(8)10(12,13)14)6-1-3-7(4-2-6)17(18)19/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYHXNJGUUQVLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)C(F)(F)F)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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